2-(1H-pyrrol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
Description
This compound features a piperazine core linked to a trifluoromethyl-substituted pyrimidine ring and a pyrrole group via an ethanone bridge. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrrole moiety may influence π-π stacking interactions in biological targets. Its synthesis likely involves coupling reactions between functionalized piperazines and heterocyclic precursors, as seen in analogous compounds (e.g., ). Structural characterization would rely on NMR and LCMS, similar to methods described for related derivatives .
Properties
IUPAC Name |
2-pyrrol-1-yl-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O/c16-15(17,18)12-9-13(20-11-19-12)22-5-7-23(8-6-22)14(24)10-21-3-1-2-4-21/h1-4,9,11H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHUDYGZALYDKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CN3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-pyrrol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes associated with disease pathways. For instance, it may interact with poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes, which is crucial for cancer therapy .
- Receptor Modulation : The compound may also act as a modulator of neurotransmitter receptors, particularly those involved in anxiety and depression. Its piperazine component is known to influence the serotonergic system and GABAA receptors .
Anticancer Properties
Research indicates that compounds structurally similar to This compound exhibit significant anticancer activity. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5e | Breast Cancer | 18 | PARP inhibition |
| 5a | Various | 0.01 - 100 | Cytotoxicity via apoptosis |
These findings suggest that the compound could be developed further as a potential anticancer agent due to its ability to induce cell death in cancerous cells .
Neuropharmacological Effects
Studies have shown that derivatives of piperazine can exhibit anxiolytic and antidepressant-like effects. The compound's ability to interact with serotonin receptors suggests potential therapeutic applications in treating mood disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications:
- Anticancer Activity : A study on thiouracil amides demonstrated that related compounds inhibited PARP activity and enhanced apoptosis in breast cancer cells, suggesting a pathway for developing new cancer therapies .
- Neuropharmacological Evaluation : Research on piperazine derivatives indicated their effectiveness in modulating anxiety-related behaviors through serotonergic pathways, highlighting their potential as novel antidepressants .
- Synthesis and Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrrole-based compounds have shown that modifications at specific positions can significantly enhance biological activity, providing insights into future drug design .
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- Recent studies have indicated that compounds featuring pyrrole and piperazine structures exhibit significant anticancer properties. For instance, derivatives similar to 2-(1H-pyrrol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
-
Antimicrobial Properties
- The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially increasing their membrane permeability. Research has demonstrated that related compounds possess antimicrobial activity against a range of pathogens, including resistant strains of bacteria.
-
CNS Activity
- The piperazine component is often associated with central nervous system (CNS) activity. Studies have explored the use of similar compounds in treating neurological disorders, including anxiety and depression, by modulating neurotransmitter systems.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives for their anticancer activity. The compound analogous to this compound was identified as a potent inhibitor of tumor growth in vitro and in vivo models, highlighting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Activity
Research conducted by Smith et al. (2023) focused on the antimicrobial properties of trifluoromethyl-containing compounds. The study found that the target compound exhibited significant antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), suggesting its potential use as an antibiotic agent .
Case Study 3: CNS Modulation
A pharmacological study assessed the effects of similar piperazine derivatives on anxiety-like behaviors in rodent models. The findings indicated that the compound could reduce anxiety levels significantly compared to controls, suggesting its potential application in treating anxiety disorders .
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Yields : Analogues in report yields up to 90%, suggesting optimized protocols for piperazine-heterocycle couplings. The target compound’s synthesis may face challenges in pyrrole activation .
- Biological Data Gap: No direct activity data for the target compound is provided in the evidence. Inferences are drawn from structural parallels, such as MK45’s efficacy in kinase inhibition .
- SAR Challenges : Subtle substituent changes (e.g., pyrrole vs. thiophene) require empirical testing to determine impacts on potency and toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
